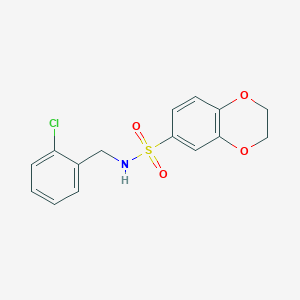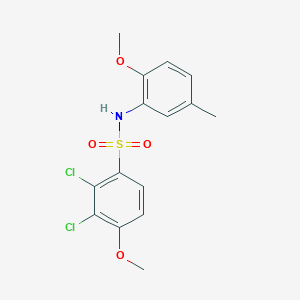
2,3-dichloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential application in scientific research. This compound is also known by its chemical name, DCMPS, and has been synthesized using various methods.
作用機序
The mechanism of action of DCMPS is not fully understood, but studies have suggested that it may inhibit the activity of enzymes involved in cancer cell growth and proliferation. DCMPS may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that DCMPS can inhibit the growth of cancer cells in vitro and in vivo. DCMPS has also been shown to have anti-inflammatory and antibacterial properties. In addition, DCMPS has been shown to have low toxicity in animal studies.
実験室実験の利点と制限
One advantage of using DCMPS in lab experiments is its potential as a cancer treatment. DCMPS has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation of using DCMPS in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of DCMPS. One direction is to further investigate its mechanism of action and its potential as a cancer treatment. Another direction is to explore its potential as an anti-inflammatory agent and as a treatment for bacterial infections. Additionally, further research is needed to improve the solubility of DCMPS in water, which would make it easier to work with in lab experiments.
合成法
DCMPS can be synthesized using various methods, including the reaction between 2,3-dichloro-4-methoxybenzenesulfonyl chloride and 2-methoxy-5-methylphenylamine. Another method involves the reaction between 2,3-dichloro-4-methoxybenzenesulfonyl chloride and 2-methoxy-5-methylphenol, followed by the reaction with ammonia.
科学的研究の応用
DCMPS has been studied for its potential application in scientific research, particularly in the field of cancer research. Studies have shown that DCMPS has anti-tumor activity and can inhibit the growth of cancer cells. DCMPS has also been studied for its potential use as an anti-inflammatory agent and as a treatment for bacterial infections.
特性
分子式 |
C15H15Cl2NO4S |
|---|---|
分子量 |
376.3 g/mol |
IUPAC名 |
2,3-dichloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO4S/c1-9-4-5-11(21-2)10(8-9)18-23(19,20)13-7-6-12(22-3)14(16)15(13)17/h4-8,18H,1-3H3 |
InChIキー |
LZGAZXLTKDWTPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl |
正規SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide](/img/structure/B296387.png)
![N-(2-methylbenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296389.png)
![2,5-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B296391.png)
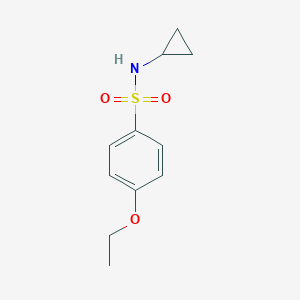
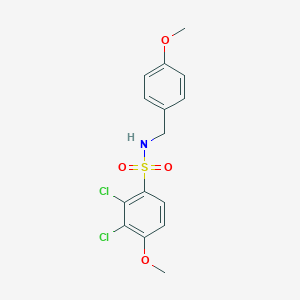
![N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B296399.png)
![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B296400.png)
![2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B296401.png)
![4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B296403.png)
![Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296405.png)
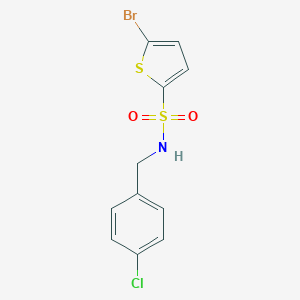
![1-Benzyl-4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B296408.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide](/img/structure/B296409.png)
